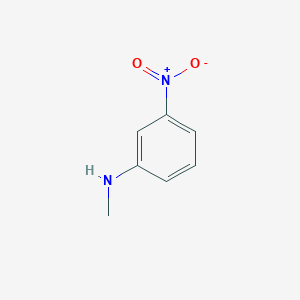

n-Methyl-3-nitroaniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSRCCUOUJJGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277205 | |

| Record name | n-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-26-1 | |

| Record name | 619-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-3-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST77A3GW6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways of N Methyl 3 Nitroaniline

Synthetic Routes for N-Methyl-3-nitroaniline and its Precursors

The synthesis of this compound can be approached through several strategic routes, primarily involving the controlled nitration of aniline (B41778) derivatives and subsequent methylation, or vice versa. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

Nitration of Aniline Derivatives in Directed Synthesis

The direct nitration of aniline and its derivatives is a fundamental method for introducing a nitro group onto the aromatic ring. google.com However, the high reactivity of the amino group necessitates protective strategies to avoid oxidation and to control the regioselectivity of the nitration. wiley.com

A common approach involves the acylation of the amino group to form an acetanilide, which deactivates the ring and directs the incoming nitro group primarily to the para position due to steric hindrance. magritek.com To achieve meta-substitution, as required for this compound, the directing effect of the substituents must be carefully considered. For instance, the nitration of N-methylaniline in the presence of a mixture of nitric and sulfuric acids can yield m-nitro N-methylaniline. researchgate.net

The regioselectivity of nitration is influenced by both the electronic and steric effects of the substituents on the aniline ring. ulisboa.pt For example, in the nitration of N-(3-methylphenyl)succinimide, the deactivating effect of the succinimide (B58015) group is significant, leading to the methyl group's directing influence prevailing and resulting in a 62% yield of 3-methyl-6-nitroaniline. ulisboa.pt

A study on the nitration of aniline and toluidine derivatives using a nitric acid/sulfuric acid mixture in acetic acid demonstrated how different protecting groups, such as N-acetyl and N-succinimidyl, affect the product distribution. ulisboa.pt These findings are crucial for designing synthetic routes that maximize the yield of the desired isomer. ulisboa.pt

Methylation Reactions of Nitroaniline Intermediates

The methylation of nitroaniline intermediates is a key step in the synthesis of this compound. patsnap.com This can be achieved using various methylating agents.

One established method involves the use of dimethyl sulfate (B86663). patsnap.com For instance, o-nitroaniline can be methylated with dimethyl sulfate in acetone (B3395972) with potassium hydroxide (B78521) as a base, yielding N-methyl-o-nitroaniline with a high yield of 95.3%. patsnap.com Another approach utilizes formaldehyde (B43269) or paraformaldehyde in sulfuric acid to achieve N-monomethylation of nitroanilines. google.comgoogle.com This method is effective for a range of nitroanilines and is typically carried out at temperatures between 40°C and 120°C. google.com

A patented method for preparing N-methyl p-nitroaniline involves reacting p-nitroaniline with formic acid to get N-formyl p-nitroaniline, followed by methylation with methyl iodide in the presence of potassium tert-butoxide. google.com The final step is the removal of the formyl group to yield the desired product. google.com

The choice of methylating agent and reaction conditions is critical to prevent side reactions such as N,N-dimethylation. patsnap.com

Multi-step Synthesis Protocols for Substituted N-Methyl-3-nitroanilines

The synthesis of substituted N-Methyl-3-nitroanilines often requires multi-step protocols to introduce various functional groups in a controlled manner. tandfonline.com These syntheses often begin with a readily available starting material, such as a substituted aniline, and involve a sequence of protection, nitration, methylation, and deprotection steps. magritek.comlibretexts.org

For example, the synthesis of 2-arylindole derivatives utilizes N-acetyl-2-methyl-3-nitroaniline as a key intermediate. thieme-connect.com This highlights the importance of having robust methods for preparing such substituted nitroanilines. The synthesis of certain carbazole (B46965) alkaloids also commences from 2-methyl-3-nitroaniline (B147196), which undergoes a ten-step reaction sequence. rsc.org

A general strategy for synthesizing meta-substituted anilines, such as m-bromoaniline from benzene (B151609), involves nitration as the initial step to install a meta-directing nitro group, followed by bromination, and finally, reduction of the nitro group to an amine. libretexts.org This strategic ordering of reactions is crucial for achieving the desired substitution pattern.

Emerging Techniques in this compound Synthesis

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times and improve yields. clockss.orgjchr.org This technique has been successfully applied to the synthesis of nitroanilines and their derivatives. clockss.orgrsc.org

A study reported an efficient microwave-assisted approach for the synthesis of various nitroanilines and aminopyridines from halogenated nitroaromatics and sulfamide. clockss.org This method is noted for being environmentally friendly and scalable. clockss.org Another application of microwave irradiation is in the synthesis of Mannich bases from aromatic amines, which could potentially be adapted for derivatives of this compound. jchr.org The use of microwave assistance in the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline derivatives also demonstrates the versatility of this technique. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acs.org Enzymes can catalyze reactions under mild conditions with high enantio- and regioselectivity. acs.org While direct biocatalytic synthesis of this compound is not widely documented, related biocatalytic transformations suggest its feasibility.

For instance, lipases have been used for the synthesis of Mannich bases from heterocyclic aldehydes, acetone, and primary aromatic amines. researchgate.net This methodology could potentially be extended to include this compound as the amine component. Furthermore, the aerobic degradation of N-Methyl-4-nitroaniline by a Pseudomonas species has been reported, involving an initial N-demethylation step. plos.org Understanding these enzymatic pathways could pave the way for developing biocatalytic routes for the synthesis of this compound derivatives. The field of biocatalytic nitration is also emerging, with enzymes like peroxidases being explored for the nitration of aromatic compounds under mild conditions. acs.org

Data Tables

Table 1: Regioselectivity in the Nitration of Acetanilide Derivatives

| Starting Material | Major Product | Yield (%) | Reference |

| N-(3-methylphenyl)succinimide | 3-methyl-6-nitroaniline | 62 | ulisboa.pt |

| 4-methylacetanilide | 4-methyl-2-nitroaniline | 97 | ulisboa.pt |

| N-(p-toluene) ethyl carbamate | 4-methyl-2-nitroaniline | 80 | chemicalbook.com |

Table 2: Methylation of Nitroanilines

| Starting Material | Methylating Agent | Product | Yield (%) | Reference |

| o-nitroaniline | Dimethyl sulfate | N-methyl-o-nitroaniline | 95.3 | patsnap.com |

| 4-fluoro-3-nitroaniline (B182485) | Formaldehyde | 4-fluoro-N-methyl-3-nitroaniline | - | google.com |

| p-nitroaniline | Methyl iodide (after formylation) | N-methyl-p-nitroaniline | >80 (overall) | google.com |

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers a promising alternative to traditional batch processing for the production and derivatization of nitroaromatic compounds, providing enhanced safety, efficiency, and control over reaction parameters. While specific literature on the end-to-end continuous flow synthesis of this compound is not extensively detailed, the principles can be applied from related processes involving nitroanilines.

Furthermore, continuous flow reactors have been effectively utilized for the derivatization of similar compounds. The acylation of 4-methyl-3-nitroaniline (B15663), a structurally related compound, has been demonstrated in a continuous flow system. In this process, 4-methyl-3-nitroaniline and acetic anhydride (B1165640) are pumped into a T-mixer and then passed through a heated reactor, significantly reducing reaction times compared to batch methods. This methodology could conceivably be adapted for the methylation of 3-nitroaniline (B104315) to produce this compound, or for its subsequent derivatization, by carefully controlling residence time, temperature, and reagent stoichiometry. akjournals.com

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by its three key functional groups: the nitro group, the secondary amine (N-methylamino group), and the aromatic ring. These groups provide multiple sites for a variety of chemical transformations.

Reduction Pathways of the Nitro Group to Amino Functionality

The reduction of the nitro group on the aromatic ring to an amino group is a fundamental and widely utilized transformation in organic chemistry. wikipedia.org This conversion of this compound to N-methylbenzene-1,3-diamine is of significant synthetic importance. A variety of reagents and catalytic systems can accomplish this reduction, with the choice of method often depending on factors like scale, cost, and functional group tolerance. wikipedia.orgspcmc.ac.in

Catalytic hydrogenation is a common and efficient method. Reagents such as palladium on carbon (Pd/C) or Raney nickel are frequently used in the presence of hydrogen gas. wikipedia.orgsmolecule.com Other methods involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgspcmc.ac.insmolecule.com Additionally, sodium hydrosulfite or sodium sulfide (B99878) can be employed for this reduction. wikipedia.org The reduction with sodium sulfide or polysulfides is known as the Zinin reduction, which is particularly useful for the selective reduction of one nitro group in polynitro compounds. stackexchange.comwikipedia.org

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Reference |

|---|---|---|

| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C) or Raney Nickel | wikipedia.orgsmolecule.com |

| Iron (Fe) | Acidic media (e.g., acetic acid, HCl) | wikipedia.orgspcmc.ac.in |

| Tin(II) chloride (SnCl₂) | Concentrated hydrochloric acid (HCl) | spcmc.ac.insmolecule.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | wikipedia.org |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | wikipedia.orgwikipedia.org |

Nucleophilic Aromatic Substitution Reactions of Halogenated this compound

The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), in a position ortho or para to a halogen on the aromatic ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr). tandfonline.comlibretexts.org Therefore, halogenated derivatives of this compound, for example, 4-bromo-N-methyl-3-nitroaniline, are susceptible to displacement of the halogen by various nucleophiles. smolecule.com

The generally accepted mechanism for this reaction involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. mdpi.com

The rate of the reaction is influenced by the nature of the halogen, with fluorine being the best leaving group in this context due to its high electronegativity, which facilitates the initial nucleophilic attack. A variety of nucleophiles can be used, including alkoxides, amines, and thiolates. smolecule.com For instance, 4-bromo-N-methyl-3-nitroaniline can react with sodium methoxide (B1231860) in methanol (B129727) to replace the bromine atom with a methoxy (B1213986) group. smolecule.com

Table 2: Nucleophilic Aromatic Substitution on 4-bromo-N-methyl-3-nitroaniline

| Nucleophile | Reagent | Solvent | Reference |

|---|---|---|---|

| Methoxide | Sodium methoxide | Methanol | smolecule.com |

Oxidation Reactions Involving the N-Methyl Group and Aromatic Ring

The this compound molecule has sites that can undergo oxidation. The N-methyl group can be oxidized, and the aromatic ring itself can be susceptible to oxidation, particularly under strong oxidizing conditions. Aromatic amines are generally prone to oxidation, which can sometimes lead to complex mixtures or polymerization. spcmc.ac.inresearchgate.net

For halogenated derivatives like 4-bromo-N-methyl-3-nitroaniline, the methyl group on the nitrogen can be specifically oxidized to form N-oxide derivatives. smolecule.com This transformation can typically be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). smolecule.com The aromatic ring is somewhat deactivated towards oxidation due to the electron-withdrawing nitro group, but it can still react with powerful oxidizing agents, a reaction that is generally incompatible with the desired functionality. chemicalbook.comcarlroth.com

Table 3: Oxidation of the N-Methyl Group

| Reagent | Product Type | Reference |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | N-oxide derivative | smolecule.com |

Derivatization Strategies for Enhanced Functionality

The secondary amine of this compound can readily undergo acylation to form the corresponding amide. This reaction is a common strategy to protect the amine group or to build more complex molecular structures. The acylation is typically carried out using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. chemicalbook.com

A widely used method involves reacting the aniline derivative with an acylating agent like acetic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the anhydride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the carboxylic acid byproduct, which drives the reaction towards completion. For example, 4-methyl-3-nitroaniline can be acylated using acetic anhydride in toluene (B28343) or acetic acid, with pyridine as a base, under reflux conditions. This general procedure is applicable to this compound for the synthesis of N-acyl derivatives.

Table 4: Typical Conditions for Acylation of Nitroanilines

| Acylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine or Triethylamine | Toluene or Acetic Acid | Reflux (110–120°C) |

Formation of Schiff Bases and Related Imines

The formation of Schiff bases, or imines, from this compound involves the condensation reaction between its primary amine group and a carbonyl compound, typically an aldehyde or a ketone. iucr.orgisca.me This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product. isca.me The presence of the electron-withdrawing nitro group on the aniline ring can influence the reactivity of the amine.

A variety of aldehydes can be reacted with nitroanilines to form Schiff bases. For instance, N-cinnamylidene-m-nitroaniline is synthesized from the condensation of cinnamaldehyde (B126680) and 3-nitroaniline. art-xy.com In another example, a new Schiff base, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, was synthesized through the reaction of 5-nitrothiophene-2-carbaldehyde with 2-methyl-3-nitroaniline. nih.gov Similarly, the reaction of 3-nitrobenzaldehyde (B41214) with 2-methylaniline produces 2-methyl-N-(3-nitrobenzylidene)aniline. researchgate.netnih.gov

The synthesis of N,bis(3-nitrophenyl)methanimine is achieved by reacting 3-nitroaniline with metanitrobenzaldehyde in toluene, with the mixture being heated under reflux for two hours in the presence of 4A molecular sieves. ijfmr.com The general procedure for forming these imines often involves refluxing the aniline derivative and the aldehyde in a suitable solvent, such as ethanol (B145695) or toluene, sometimes with the aid of a catalyst or a dehydrating agent like molecular sieves. ijfmr.comasianpubs.org For example, a patent describes the use of phenylformic acid as a catalyst in the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate to synthesize N-(2-methyl-3-nitrophenyl) (ethoxymethyl) imines. google.com

The resulting Schiff bases are organic molecules with an imine bond that enhances the lipophilic character of the molecule and can alter its electronic properties and solubility. nih.gov These compounds have applications in various fields, including medicinal chemistry and as chemosensors. nih.gov

Exploration of N-Nitrosation Reactions

N-nitrosation is a significant reaction pathway for secondary amines like N-methylaniline, leading to the formation of N-nitrosamines. primescholars.com This reaction typically occurs in the presence of a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (like sodium nitrite) under acidic conditions. primescholars.complos.org this compound, being a substituted N-methylaniline, can undergo N-nitrosation to form N-methyl-3-nitro-N-nitrosoaniline. sci-hub.sesigmaaldrich.com

The presence of substituents on the aniline ring significantly affects the rate and outcome of these reactions. Electron-withdrawing groups, such as the nitro group in the meta position of this compound, reduce the rate of rearrangement reactions that can occur with N-nitrosoanilines. sci-hub.se For instance, it has been shown that 3-nitro-N-methyl-N-nitrosoaniline does not yield a rearrangement product. sci-hub.se In contrast, electron-donating groups like methoxy substituents increase the reaction rate. sci-hub.se

The N-nitrosation reaction is of considerable interest due to the toxicological properties of many N-nitrosamines, which are often potent carcinogens. primescholars.comgoogle.com The mechanism of carcinogenicity for compounds like N-nitrosodimethylamine involves enzymatic α-hydroxylation, followed by decomposition to a DNA-alkylating agent. acs.org

The photolysis of N-methyl-N-nitrosoanilines has also been studied, revealing that the primary photochemical process is the fission of the N-N bond. acs.org This can be a homolytic cleavage in aprotic solvents or a heterolytic cleavage in protic solvents like methanol. acs.org

Derivatization for Analytical and Spectroscopic Enhancement

Derivatization is a common strategy in analytical chemistry to improve the detection and quantification of analytes that may lack suitable chromophores or other properties for direct analysis. researchgate.net For this compound and related compounds, derivatization can be employed to enhance their spectroscopic properties for techniques like UV-Vis spectrophotometry or to make them amenable to other analytical methods.

One approach is the formation of Schiff bases, as discussed previously. The resulting imines often have distinct spectral characteristics that can be utilized for analytical purposes. For example, the reaction of 2-methyl-3-nitroaniline with 5-nitrothiophene-2-carbaldehyde yields a Schiff base with specific crystallographic and spectroscopic properties that can be analyzed. nih.gov

Another important derivatization is N-nitrosation. While often studied for toxicological reasons, the formation of N-nitroso compounds can also be used for analytical detection. The resulting N-nitrosamines have characteristic UV absorption spectra. acs.org

Furthermore, derivatization can be used to introduce specific functional groups that act as "handles" for further reactions or to improve properties like metabolic stability. For instance, in a related compound, 4-bromo-3-fluoro-N-methyl-2-nitroaniline, the bromine and nitro groups can be modified to create pharmacophores.

For the analysis of complex mixtures containing nitroanilines, derivatization can aid in separation and identification. For example, the derivatization of carboxylic acids with 3-nitrophenylhydrazine (B1228671) (3-NPH) is a technique used in liquid chromatography-mass spectrometry (LC-MS/MS) to improve the detection of these acids. slu.se While not a direct derivatization of this compound itself, this illustrates the principle of using derivatizing agents with nitro-aromatic structures for enhanced analytical sensitivity.

Polymerization Reactions Involving this compound and its Analogues

Copolymerization with Aniline and Other Monomers

The copolymerization of aniline with its derivatives, including nitroanilines, is a method used to modify the properties of polyaniline (PANI), such as its processability and thermal stability. researchgate.net Copolymers of aniline and 3-nitroaniline have been synthesized through in situ oxidative polymerization, varying the molar ratios of the monomers to tune the properties of the resulting material. researchgate.net

The synthesis is typically carried out using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium, such as hydrochloric acid. researchgate.netwu.ac.th The resulting copolymers, such as poly(aniline-co-3-nitroaniline), exhibit properties that are intermediate between the homopolymers of aniline and 3-nitroaniline. For instance, the incorporation of 3-nitroaniline units into the polyaniline chain can increase the solubility of the copolymer in common organic solvents like N-methylpyrrolidone (NMP). researchgate.net The solubility has been observed to increase with a higher content of 3-nitroaniline in the copolymer. researchgate.net

Similarly, copolymers of aniline with other substituted anilines, such as o-nitroaniline and o-bromoaniline, have also been prepared. researchgate.networldscientific.com The properties of these copolymers, including their electrical conductivity and spectral characteristics, are influenced by the nature and proportion of the comonomer. researchgate.networldscientific.com For example, the electrical conductivity of poly(aniline-co-o-nitroaniline) is lower than that of polyaniline. researchgate.net

The general structure of these copolymers consists of repeating units of both aniline and the substituted aniline monomer. The arrangement of these units can vary, leading to different copolymer structures and properties.

Mechanism of Polymerization in Nitroaniline Systems

The polymerization of aniline and its derivatives, including nitroanilines, typically proceeds via an oxidative mechanism. nih.gov The process can be broken down into several key steps. The first step is the oxidation of the aniline monomer to form a radical cation. nih.gov This is often initiated by an oxidizing agent like ammonium persulfate.

These radical cations can then couple with each other. In the context of copolymerization, a radical cation of aniline can react with a radical cation of a nitroaniline, or with a neutral molecule of either monomer. This propagation step leads to the growth of the polymer chain. The presence of the nitro group, an electron-withdrawing substituent, on the aniline ring affects the reactivity of the monomer and the properties of the resulting polymer. The polymerization process generally becomes more acidic as it progresses. wu.ac.th

The polymerization mechanism can lead to the formation of different structures within the polymer chain, including benzenoid and quinonoid rings. nih.gov In the case of aniline polymerization, the formation of benzidine-type segments can also occur, particularly in a low pH medium. researchgate.net The final polymer is often obtained as a precipitate, for example, a dark green precipitate of the emeraldine (B8112657) salt form in the case of polyaniline. researchgate.net

The mechanism of polymerization in these systems is complex and can be influenced by various factors, including the reaction conditions, the nature of the oxidant, and the specific monomers involved.

Advanced Spectroscopic and Structural Characterization of N Methyl 3 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the placement and environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of N-methyl-3-nitroaniline, distinct signals corresponding to the aromatic protons and the methyl group protons are observed.

For a related compound, N-methyl-4-nitroaniline, the ¹H NMR spectrum shows two doublets in the aromatic region, which are assigned to the Ar-H protons. A singlet peak is attributed to the NH proton, and another singlet corresponds to the methyl group protons. researchgate.net In deuterated chloroform (B151607) (CDCl₃), the spectrum of N-methyl-4-nitroaniline displays signals in the aromatic region between δ 7.29 – 7.15 ppm and δ 6.84 – 6.76 ppm. rsc.org

The chemical shifts in ¹H NMR are influenced by the solvent used. For instance, the ¹H NMR spectra of N-methyl-4-nitroaniline have been recorded in various deuterated solvents like THF, DMSO, and acetone (B3395972) to study these effects. researchgate.net The amine proton chemical shifts, in particular, can vary and have been determined using spin decoupling techniques when they are not clearly visible in the standard spectrum. scispace.com

Table 1: ¹H NMR Spectral Data for N-Methyl-Aniline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

|---|---|---|---|

| N-methyl-4-nitroaniline | CDCl₃ | 8.10 (d), 6.5 (d), 4.59 (s, NH), methyl singlet | researchgate.net |

| N-methyl-4-nitroaniline | CDCl₃ | 7.29 – 7.15 (m), 6.84 – 6.76 (m) | rsc.org |

| N-methyl-2-nitroaniline | - | Amine proton at δ 5.40 | scispace.com |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, which is influenced by substituent groups.

In the ¹³C NMR spectrum of an N-methylaniline derivative, N-methyl-N-phenylaniline, in CDCl₃, signals are observed at δ 150.14, 129.08, 116.38, 113.29, 48.88, 29.75, and 19.28 ppm. rsc.org For 4-Methyl-3-nitroaniline (B15663), the ¹³C NMR spectrum in DMSO shows peaks at δ 151.98, 149.07, 127.13, 117.89, 113.97, and 111.00 ppm. rsc.org The chemical shifts of the para carbon atoms in various aromatic amines have been systematically studied to evaluate the electronic effects of different amino groups. mdpi.com

The solvent can also affect ¹³C NMR chemical shifts. For example, the ¹³C NMR data for N-methyl-p-nitroaniline has been recorded in Acetone-D6. spectrabase.com

Table 2: ¹³C NMR Spectral Data for Nitroaniline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| N-methyl-N-phenylaniline | CDCl₃ | 150.14, 129.08, 116.38, 113.29, 48.88, 29.75, 19.28 | rsc.org |

| 4-Methyl-3-nitroaniline | DMSO | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00 | rsc.org |

| N-methyl-p-nitroaniline | Acetone-D6 | Data available | spectrabase.com |

| 3-Nitroaniline (B104315) | D₂O (predicted) | Data available | hmdb.ca |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

The mass spectrum of a related compound, 2-methyl-3-nitroaniline (B147196), is available in the NIST WebBook. nist.gov The fragmentation of nitroanilines can be complex and may involve rearrangements. For instance, the loss of an OH radical has been observed in the mass spectra of o-nitroanilines, which is a process that can be explained by specific rearrangement pathways. scielo.br Theoretical calculations and tandem mass spectrometry (MS-MS) experiments have been used to confirm the fragmentation pathways of nitroaniline tautomers, providing insights into their gas-phase chemistry. conicet.gov.ar

GC-MS Applications in Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of semi-volatile organic compounds, including nitroanilines, in various matrices. hpst.czlcms.czgcms.cz

EPA Method 8270 provides guidelines for the analysis of semivolatile organic compounds, including 3-nitroaniline, by GC-MS. lcms.czgcms.cz The method ensures reliable identification and quantification of target analytes. gcms.cz For complex samples, qualitative identification of compounds like 3-nitroaniline can be supported by GC/MS techniques, with confirmation based on comparison with mass spectra from standards. epa.gov The use of a hydrogen carrier gas in GC-MS/MS systems has been explored for the analysis of these compounds. hpst.cz

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The gas-phase infrared spectrum of 2-methyl-3-nitroaniline is available from the NIST/EPA Gas-Phase Infrared Database. nist.gov The IR spectra of nitro-N-methylanilines are influenced by the solvent due to hydrogen bonding interactions between the N-H group and the solvent molecules. rsc.org The frequency of the N-H stretching vibration, ν(N-H), is particularly sensitive to the solvent's basicity. rsc.org

Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectra of nitroaniline isomers have been studied to understand their interaction with colloidal gold nanospheres in surface-enhanced Raman spectroscopy (SERS). researchgate.net

Table 3: Key IR Absorption Bands for N-Methylaniline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Family | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro-N-methylanilines | ν(N-H) stretch | Varies with solvent basicity | rsc.org |

| 2-Methyl-3-nitroaniline | Gas Phase IR | Spectrum available | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. uobabylon.edu.iq This technique is particularly useful for studying conjugated systems, such as those found in nitroanilines.

The UV-Vis spectra of nitroanilines have been recorded in various solvents to study the effect of the medium on the electronic transitions. ulisboa.pt The absorption maximum for N-methyl-3-nitro-aniline is reported to be at 395 nm. chemicalbook.com For the isomers of nitroaniline, the major absorption band attributed to the π → π* transition is observed at different wavelengths in aqueous solutions. researchgate.net Specifically, for m-nitroaniline, this band is found at 375 nm. researchgate.net The solvent can induce shifts in the absorption maxima, known as solvatochromism, which provides information about the nature of the electronic transitions. ulisboa.pt

Table 4: UV-Vis Absorption Maxima (λ_max) for Nitroaniline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| N-methyl-3-nitro-aniline | Not specified | 395 | chemicalbook.com |

| m-Nitroaniline | Aqueous KClO₄ | 375 | researchgate.net |

X-ray Diffraction Studies for Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) has been employed to determine the crystal structures of various nitroaniline derivatives and their salts. For instance, the crystal structures of three salts of 2-methyl-3-nitroaniline with inorganic acids—nitrate (B79036), sulfate (B86663), and dihydrogen phosphate—have been identified using this technique. mdpi.comsemanticscholar.org Theoretical calculations for 2-methyl-3-nitroaniline suggest that in its minimum energy conformation, the nitro group is not coplanar with the benzene (B151609) ring, an unusual feature among nitroanilines. mdpi.comsemanticscholar.org

In a related study, the crystal structure of N-methyl-p-nitroaniline was determined, revealing a monoclinic P21/n space group. researchgate.net The protonation of the nitrogen atom in N-(4-Methylbenzyl)-3-nitroanilinium chloride significantly influences its geometry compared to its free base form. iucr.org While the this compound system in the free base is nearly planar, protonation leads to a structure where only the 3-nitroaniline unit maintains its planarity. iucr.org

A Schiff base derivative, synthesized from 2-methyl-3-nitroaniline and 5-nitrothiophene-2-carbaldehyde, was found to crystallize in the orthorhombic space group P212121. iucr.orgnih.goviucr.orgnih.govamasya.edu.tr In this molecule, the benzene and thiophene (B33073) rings are twisted relative to each other. iucr.orgnih.goviucr.orgnih.govamasya.edu.trresearchgate.net The crystal structure of N-nitro-N-methyl-p-nitroaniline was also solved with high precision. researchgate.netwiley.com

The following table summarizes the crystallographic data for some related nitroaniline compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-methyl-p-nitroaniline researchgate.net | C₇H₈N₂O₂ | Monoclinic | P2₁/n | 10.073(3) | 6.930(4) | 10.812(3) | 101.95(2) | 735.6(9) | 4 |

| 2-Chloro-5-nitroaniline mdpi.com | C₆H₅ClN₂O₂ | Monoclinic | P2₁/c | 13.66(18) | 3.78(6) | 13.67(20) | 91.68(6) | 706(3) | - |

| N-(4-Methylbenzyl)-3-nitroanilinium chloride unizg.hr | C₁₄H₁₅N₂O₂⁺·Cl⁻ | Monoclinic | P2₁/c | 14.2586(7) | 13.1416(8) | 7.7524(3) | 105.215(5) | 1401.73(13) | 4 |

| 2,4,6-trinitro-N-methyl-N-nitroaniline researchgate.net | C₇H₅N₅O₈ | Monoclinic | P2₁/b | 14.137(3) | 10.621(2) | 7.376(2) | 95.19(5) | - | 4 |

The crystal packing of nitroanilines is significantly influenced by hydrogen bonds and other intermolecular interactions. In m-nitroaniline, molecular orbital calculations have shown that the differing capacities for N-H···O and C-H···O hydrogen bonds, dictated by the monomer geometries, lead to distinct crystal structures. acs.org It forms chains that pair up into "strands," which then stack in a head-to-head fashion. acs.org These stacks are further organized through C-H···O hydrogen bonds with neighboring stacks. acs.org

In the crystal structure of a Schiff base derived from 2-methyl-3-nitroaniline, molecules are linked by weak intermolecular C-H···O hydrogen bonds, forming chains. iucr.orgnih.goviucr.orgnih.govamasya.edu.trresearchgate.net Weak π-π stacking interactions also contribute to the stabilization of the crystal structure. iucr.orgnih.goviucr.orgresearchgate.net The study of C-methylated nitroanilines, such as 4-methyl-3-nitroaniline, reveals complex hydrogen-bonding patterns. researchgate.net In this particular compound, which has four molecules in the asymmetric unit, two types of molecules form molecular ladders via N-H···O hydrogen bonds, while the other two form single chains. researchgate.net

The introduction of C-methyl groups into 2- or 3-nitroanilines leads to supramolecular aggregation patterns that are very different from their unsubstituted counterparts. researchgate.net For N-(4-Methylbenzyl)-3-nitroanilinium chloride, the crystal structure is characterized by hydrogen-bonded chains connected via N-H···Cl interactions, which are further consolidated by C-H···Cl and C-H···O interactions. unizg.hr These chains then link into a two-dimensional network. unizg.hr

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science as different polymorphs can exhibit distinct physical properties. soton.ac.uk The crystallization process, including factors like solvent and temperature, plays a major role in determining which polymorph is formed. soton.ac.uk

Studies on nitroanilines have revealed the existence of polymorphism. For example, two different polymorphs of 2-methyl-6-nitroaniline (B18888) were obtained from crystallization with different co-formers. soton.ac.uk Form 1 exhibits a herringbone structure typical of significant π-π interactions, with molecules forming 'dimers' through weak hydrogen bridging. soton.ac.uk Form 2 shows stacks of tilted molecules linked by weak interactions between various functional groups. soton.ac.uk

Research on N-benzyl-2-methyl-4-nitroaniline (BNA) has also identified two polymorphs, an orthorhombic phase and a monoclinic phase, which can be obtained from different solvents. aip.org The difference in their crystal structures is confirmed by Raman spectroscopy. aip.org Furthermore, studies on 2-iodo-4-nitroaniline (B1222051) have characterized three distinct crystal polymorphs. researchgate.net The investigation of polymorphism in o-nitroaniline has also been a subject of preliminary research. rsc.org The chloride salt of m-nitroaniline has also been shown to exhibit polymorphism. tandfonline.com

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For the Schiff base synthesized from 2-methyl-3-nitroaniline, Hirshfeld surface analysis revealed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. iucr.orgnih.goviucr.orgnih.govresearchgate.net Red spots on the Hirshfeld surface mapped over dnorm correspond to O···H contacts, highlighting their significance. nih.govresearchgate.net

The analysis also confirms the importance of H-atom contacts in establishing the crystal packing. nih.goviucr.org Other notable interactions include C···N/N···C (5.8%) and C···H/H···C (5.4%). nih.goviucr.org The electrostatic potential mapped on the Hirshfeld surface shows distinct donor (red) and acceptor (blue) regions, providing further insight into the intermolecular interactions. nih.govresearchgate.net The shortest intercentroid separation between benzene and thiophene rings indicates very weak π-π stacking interactions. iucr.orgnih.gov

Polymorphism Studies in Related Nitroanilines

Advanced Microscopic Techniques for Morphological Characterization (e.g., AFM for polymer studies)

For instance, AFM has been used to study the morphology of copolymer films of aniline (B41778) and 3-nitroaniline, revealing a smoother surface for the copolymers. researchgate.net This technique, supported by particle size distribution studies, demonstrated that the physicochemical properties of these copolymers could be optimized by adjusting the monomer composition. researchgate.net

In another study, covalent organic polymers (COPs) based on a green fluorescent protein chromophore were synthesized and characterized. rsc.org AFM analysis showed that one polymer consisted of nanosheets, while another exhibited a nanosphere morphology. rsc.org AFM has also been used to characterize the thickness of thin nanofilms created by interfacial polymerization, revealing film thicknesses of approximately 20 nm. nih.gov The surface properties, including morphology and roughness, of thermoresponsive polymer films have also been investigated using AFM. researchgate.net

Computational Chemistry and Theoretical Studies of N Methyl 3 Nitroaniline

Quantum Chemical Calculations (e.g., DFT, HF methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the properties of N-Methyl-3-nitroaniline. asianpubs.org These methods allow for the detailed examination of the molecule's electronic structure and geometry. asianpubs.org

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. scispace.com Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are utilized to perform geometry optimization. asianpubs.org This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached. e-journals.ingoogle.com

A study involving theoretical calculations on the isomeric molecules N-methyl-2-nitroaniline, this compound, and N-methyl-4-nitroaniline highlighted the influence of the substituent positions on the molecular geometry and p-electron distribution. researchgate.net The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (nitro) connected through a conjugated π-system makes these molecules interesting for analyzing electronic effects. researchgate.net For related compounds, optimized bond lengths and angles calculated via DFT and HF methods have shown good agreement with experimental results from X-ray diffraction. asianpubs.org

The table below shows representative crystal structure data for this compound, which serves as a benchmark for computational geometry optimization.

Table 1: Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Space Group Symbol | P 1 21/c 1 |

| a | 6.9742 Å |

| b | 12.7802 Å |

| c | 8.2930 Å |

| α | 90 ° |

| β | 104.760 ° |

| γ | 90 ° |

| Z | 4 |

Data sourced from the Crystallography Open Database. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), provides information about the molecule's stability and polarizability. nih.gov A smaller gap generally indicates higher reactivity and easier electron transfer. researchgate.net

For a related molecule, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-3-nitroaniline, the presence of the nitro group at the meta position resulted in a small energy gap of 2.66 eV, indicating its electron-withdrawing nature. taylorandfrancis.com In another study on a Schiff base derived from 2-methyl-3-nitro-phenylamine, the HOMO and LUMO were found to be localized across the molecule, with an energy gap of 3.7160 eV. nih.gov These studies illustrate how the electronic properties of molecules containing the 3-nitroaniline (B104315) moiety are analyzed. nih.govtaylorandfrancis.com

The energies of HOMO, LUMO, and the resulting energy gap are key parameters derived from these calculations.

Table 2: Conceptual DFT-Derived Properties

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (ionization potential). researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electron affinity). nih.gov |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

Theoretical methods can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. scispace.com DFT calculations are commonly used to compute vibrational frequencies, which can then be compared with experimental data to assign spectral bands to specific molecular vibrations. asianpubs.org For instance, in a study on a related sulfonamide, predicted vibrational frequencies were compared with experimental IR spectra, showing good correspondence. researchgate.net

Similarly, electronic absorption spectra can be calculated using methods like Time-Dependent DFT (TD-DFT). researchgate.net The predicted maximum absorption wavelength (λmax) corresponds to electronic transitions, often from the HOMO to the LUMO. chemicalbook.com For this compound, a λmax of 395 nm has been reported in the literature. chemicalbook.comguidechem.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Charge Density Distribution Analysis and Multipolar Atom Models

The distribution of electron density is key to understanding a molecule's chemical bonding and intermolecular interactions. researchgate.net A theoretical study on the nitro-derivatives of N-methylaniline, including the 3-nitro isomer, utilized a multipolar atom model (MAM) to analyze the charge density. researchgate.netresearchgate.net This approach provides a more detailed description of the electron distribution compared to the simpler independent atom model (IAM) by accounting for the aspherical nature of atomic electron densities in a molecular environment. researchgate.netresearchgate.net

The analysis helps in understanding the effects of the electron-donating and electron-withdrawing groups on the aromatic ring's p-electron system. researchgate.net It also enables the study of intermolecular interactions through the analysis of topological properties of the electron density and the estimation of dissociation energies. researchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For instance, DFT calculations have been used to investigate the thermal and acid-catalyzed rearrangement mechanisms of N-methyl-N-nitroanilines. researchgate.net Such studies explore various proposed pathways, calculate the energies of transition states and intermediates, and determine the most energetically favorable reaction mechanism. researchgate.net

While specific studies on the reaction mechanisms of this compound were not found, research on related compounds provides a framework for how such investigations would be conducted. For example, studies on the nitration of protected toluidine derivatives show how theoretical models can explain regioselectivity based on the electronic effects of substituent groups. ulisboa.pt These computational approaches can predict reaction outcomes and provide insights that are difficult to obtain through experimental means alone. researchgate.netulisboa.pt

In Silico Research on DNA Binding Agents and Drug Design

Computational chemistry and theoretical studies have become instrumental in the field of drug discovery and design, offering insights into the molecular interactions that underpin the therapeutic potential of novel compounds. In the context of this compound and its derivatives, in silico research has been particularly focused on elucidating their capabilities as DNA binding agents. These computational approaches, including molecular docking simulations, allow for the prediction and analysis of the binding affinities and modes of interaction between these small molecules and biological macromolecules like DNA. Such studies are pivotal in the early stages of identifying promising candidates for further development as therapeutic agents, particularly in anticancer research where DNA is a primary target.

One area of significant investigation involves the study of N-ferrocenylmethylnitroaniline derivatives, where the this compound scaffold is functionalized with a ferrocenyl group. This combination of an organic nitroaromatic structure with an organometallic moiety has been explored for its potential to interact with DNA. Molecular docking studies have been employed to understand the binding of these compounds to DNA topoisomerases, which are crucial enzymes involved in DNA replication and a common target for anticancer drugs.

A notable study focused on the interaction between N-ferrocenylmethyl-3-nitroaniline (3FMNA) and the A-subunit of Escherichia coli DNA gyrase (EcGyr-A), a type II topoisomerase. researchgate.net The research utilized molecular docking simulations to predict the binding affinity and interaction patterns. The results indicated that 3FMNA exhibited a strong interaction with the DNA gyrase. researchgate.net The docking scores, which are a measure of the predicted binding affinity, were calculated to be significantly favorable.

Table 1: Molecular Docking Scores of N-ferrocenylmethylnitroaniline Derivatives with E. coli DNA Gyrase-A (EcGyr-A)

| Compound | MolDock Score | Rerank Score |

|---|---|---|

| N-ferrocenylmethyl-2-nitroaniline (2FMNA) | -92.0111 | -40.9575 |

| N-ferrocenylmethyl-3-nitroaniline (3FMNA) | -96.0866 | -73.4476 |

| N-ferrocenylmethyl-4-nitroaniline (4FMNA) | -95.6808 | -73.6423 |

Data sourced from a molecular docking study on N-ferrocenylmethylnitroanilines. researchgate.net

The data reveals that N-ferrocenylmethyl-3-nitroaniline (3FMNA) has a strong predicted binding affinity to the E. coli DNA Gyrase-A, as indicated by its favorable MolDock and Rerank scores. researchgate.net

Further computational research has explored other derivatives, such as N-(acetylphenyl)-N-ferrocenylmethyl-3-nitroaniline, to assess their DNA binding properties. researchgate.net These in silico investigations use molecular docking to explore interactions with DNA sequences. The findings from these studies highlight the importance of hydrogen bonding in the binding process, with all tested compounds showing negative binding energies, which suggests strong interactions with the target DNA. researchgate.net The research also noted that the affinity of these compounds for various base pairs was consistent across both standard and mutated DNA sequences. researchgate.net These computational results provide a valuable foundation for the rational design and synthesis of new this compound derivatives with enhanced DNA binding capabilities, offering a promising avenue for the development of novel therapeutic agents. researchgate.netmatilda.science

Environmental Fate and Biotransformation Research of N Methyl 3 Nitroaniline

Aerobic Microbial Degradation Studies

Aerobic degradation is a key process in the natural attenuation of many organic pollutants. For N-substituted nitroaromatic compounds, this often involves microbial populations capable of utilizing the compound as a source of carbon, nitrogen, and energy.

Research has successfully isolated and identified bacterial strains capable of degrading N-methyl-substituted nitroanilines under aerobic conditions. A notable example, although for the isomer N-methyl-4-nitroaniline, is the isolation of an aerobic bacterium, Pseudomonas sp. strain FK357, from soil microcosms. plos.orgebi.ac.uk This strain demonstrated the ability to use N-methyl-4-nitroaniline as the sole source of carbon, nitrogen, and energy. plos.orgresearchgate.net The isolation of such potent microbial strains is a significant step, as it highlights a natural capacity within certain microbial communities to break down these synthetic compounds. plos.orglookchem.com Studies on soil microcosms have confirmed the efficient aerobic degradation of N-methyl-4-nitroaniline by indigenous soil microorganisms, suggesting that similar processes may be possible for N-methyl-3-nitroaniline. plos.orgchemicalbook.com

The aerobic metabolic pathway for N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 has been elucidated, providing a model for the potential degradation of this compound. The degradation initiates with an N-demethylation reaction. plos.org This initial step is catalyzed by a putative demethylase enzyme, which removes the methyl group (-CH₃) from the amine, yielding 4-nitroaniline (B120555) (4-NA) and formaldehyde (B43269). plos.orgresearchgate.net The specific activity for this N-demethylation reaction was determined to be 12.33±0.15 nmol min⁻¹ mg of protein⁻¹. plos.org

The second step involves a monooxygenation reaction. Cell-free extracts show that a flavin-dependent monooxygenase catalyzes the hydroxylation of 4-nitroaniline, removing the nitro group (–NO₂) and forming 4-aminophenol (B1666318) (4-AP). plos.orgebi.ac.uk This type of reaction is common in the aerobic degradation of various nitroaromatic compounds. plos.org

The third step is oxidative deamination , where the amino group (-NH₂) of 4-aminophenol is released, resulting in the formation of 1,2,4-benzenetriol (B23740) (BT). plos.orgebi.ac.uk This terminal intermediate subsequently undergoes ring cleavage by 1,2,4-benzenetriol 1,2-dioxygenase, leading to further degradation. plos.org While this pathway is detailed for the 4-nitro isomer, research has also shown that soybean lipoxygenase can mediate the N-demethylation of N,N-dimethyl-3-nitroaniline, suggesting that similar enzymatic processes can act on the 3-nitro isomer. nih.gov

Table 1: Aerobic Metabolic Intermediates of N-Methyl-4-nitroaniline Degradation by Pseudomonas sp. strain FK357

| Step | Initial Compound | Key Reaction | Enzyme Type (Putative) | Product(s) |

| 1 | N-Methyl-4-nitroaniline | N-demethylation | Demethylase | 4-Nitroaniline, Formaldehyde |

| 2 | 4-Nitroaniline | Monooxygenation | Flavin-dependent Monooxygenase | 4-Aminophenol |

| 3 | 4-Aminophenol | Oxidative deamination | Deaminase | 1,2,4-Benzenetriol |

| 4 | 1,2,4-Benzenetriol | Ring Cleavage | Dioxygenase | Further degradation products |

This table is based on the degradation pathway of the isomer N-methyl-4-nitroaniline as detailed in studies. plos.org

Identification of Microbial Strains Involved in Degradation (e.g., Pseudomonas sp.)

Anaerobic Biotransformation and Reduction Mechanisms

Under anaerobic conditions, such as those found in certain wastewater treatment systems and sediments, the biotransformation of nitroaromatic compounds follows different pathways, primarily involving reduction.

Nitroaromatic compounds are known to be toxic to various microorganisms, including the methanogenic archaea crucial for anaerobic digestion. nih.gov Studies on the isomer N-methyl-p-nitroaniline (MNA) have demonstrated its inhibitory effect on acetoclastic methanogens. colab.wsresearchgate.netresearchgate.net The 50% inhibition concentration (IC₅₀) of MNA for these methanogens was found to be 103 μM, indicating significant toxicity. nih.govcolab.wsresearchgate.net A nearly complete inhibition of methanogenesis was observed at an MNA concentration of 315 μM. nih.gov This inhibitory effect underscores the potential disruption that N-methyl-nitroaniline compounds can cause in anaerobic wastewater treatment processes.

The primary biotransformation pathway for nitroaromatic compounds under anaerobic conditions is the reduction of the nitro group to an amino group. In the case of N-methyl-p-nitroaniline (MNA), it is transformed almost stoichiometrically to its corresponding aromatic amine, N-methyl-p-phenylenediamine (MPD). nih.govcolab.wsresearchgate.net This reduction is a critical detoxification step, as the resulting amino derivative is considerably less toxic to methanogenic populations. nih.gov For instance, while MNA had an IC₅₀ of 103 μM, its metabolite MPD caused only a 13.9% inhibition at a much higher concentration of 1025 μM. nih.govcolab.wsresearchgate.net The MPD metabolite itself was not mineralized further under the studied anaerobic conditions but was observed to readily autoxidize and polymerize upon exposure to air at an alkaline pH. nih.govcolab.ws This transformation highlights a common fate for aromatic amines generated during anaerobic treatment. core.ac.uk

Table 2: Toxicity of N-Methyl-p-nitroaniline (MNA) and its Metabolite on Methanogens

| Compound | Microbial Population | Effect | Concentration for Effect |

| N-Methyl-p-nitroaniline (MNA) | Acetoclastic Methanogens | 50% Inhibition (IC₅₀) | 103 μM |

| N-Methyl-p-phenylenediamine (MPD) | Acetoclastic Methanogens | 13.9% Inhibition | 1025 μM |

This table is based on toxicity data for the isomer N-methyl-p-nitroaniline. nih.govcolab.wsresearchgate.net

Impact of this compound on Anaerobic Microbial Populations (e.g., Methanogens)

Environmental Remediation Strategies

Effective remediation of sites contaminated with this compound requires strategies that can leverage the biological degradation pathways identified in laboratory studies. Bioremediation, which uses microorganisms to degrade pollutants, is a promising approach. researchgate.net

Based on the research into its isomers, in situ bioremediation techniques could be employed. For aerobic treatment of contaminated soils or water, bioaugmentation with specific, highly efficient degrading strains like Pseudomonas sp. could be effective. plos.orgresearchgate.net Other in situ aerobic treatments such as bioventing and biosparging could also enhance the activity of indigenous microorganisms capable of degrading the compound. researchgate.net

For waste streams treated under anaerobic conditions, such as in an Upflow Anaerobic Sludge Blanket (UASB) reactor, the transformation of the nitro-compound to its less toxic amine derivative is a key advantage. nih.govcolab.ws While the amine metabolite may persist, subsequent aeration can lead to its polymerization and removal from the aqueous phase. nih.govcolab.ws This two-step anaerobic-aerobic process could form the basis of an effective treatment train for industrial wastewater containing this compound. Further research into phytoremediation, using plants to degrade or contain organic pollutants, could also offer a cost-effective and environmentally friendly remediation option for large, low-concentration contaminated sites. researchgate.netepa.gov

Bioremediation Approaches for Nitroaromatic Compounds

Bioremediation has emerged as a promising and cost-effective technology for the cleanup of sites contaminated with nitroaromatic compounds. mdpi.com This approach utilizes the metabolic capabilities of microorganisms such as bacteria, fungi, and algae to degrade or transform these recalcitrant molecules. mdpi.comnih.gov The degradation can proceed through either aerobic (in the presence of oxygen) or anaerobic (in the absence of oxygen) pathways. nih.gov

Aerobic Degradation:

Under aerobic conditions, bacteria have evolved several strategies to metabolize nitroaromatic compounds. mdpi.com These include:

Dioxygenase and Monooxygenase Attack: Enzymes like dioxygenases and monooxygenases can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite (B80452). nih.govnih.gov

Partial Reduction: The nitro group can be partially reduced to a hydroxylamine (B1172632), which can then be further metabolized. mdpi.comnih.gov

Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the aromatic ring, forming a Meisenheimer complex. This complex then rearomatizes by eliminating the nitro group as nitrite. nih.gov

For instance, a Pseudomonas sp. strain was found to degrade p-nitroaniline (a related compound) by transforming it into intermediates like catechol, which can then be mineralized through ortho and meta cleavage pathways. eaht.org Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also demonstrated the ability to mineralize various nitroaromatic compounds, including 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The extensive mycelial networks of filamentous fungi offer an advantage by increasing the interaction time between their enzymes and the pollutants. mdpi.com

Anaerobic Degradation:

In anaerobic environments, the primary transformation pathway involves the reduction of the nitro group. mdpi.com Nitroreductases, which can be either oxygen-sensitive or insensitive, catalyze the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming the corresponding amine. mdpi.comnih.gov For example, N-methyl-p-nitroaniline (MNA), a compound similar in structure to this compound, has been shown to be readily biotransformed into N-methyl-p-phenylenediamine (MPD) by anaerobic sludge. nih.govdoi.org While the resulting aromatic amines are often less toxic than the parent nitroaromatic compound, their complete mineralization may require subsequent aerobic treatment. nih.gov

| Nitroaromatic Compound | Microorganism(s) | Degradation Condition | Key Findings & Transformation Products | Reference |

|---|---|---|---|---|

| p-Nitroaniline | Pseudomonas sp. DL17 | Aerobic | Complete degradation within 48 hours. Intermediates include p-phenylenediamine, catechol, and cis-cis muconic acid. | eaht.org |

| N-Methyl-p-nitroaniline (MNA) | Pseudomonas sp. strain FK357 | Aerobic | Utilized as sole carbon, nitrogen, and energy source. Pathway involves N-demethylation to 4-nitroaniline, followed by formation of 4-aminophenol and 1,2,4-benzenetriol. | plos.org |

| N-Methyl-p-nitroaniline (MNA) | Anaerobic Granular Sludge | Anaerobic | Completely transformed to N-methyl-p-phenylenediamine (MPD). | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | Phanerochaete chrysosporium (White-rot fungus) | Aerobic | Mineralization of TNT is correlated with the presence of manganese-dependent peroxidase. | cambridge.org |

| 3-Nitroaniline (B104315) | Pseudomonas sp. strain P6 | Aerobic (Co-metabolism) | Metabolized completely to carbon dioxide in the presence of 4-nitroaniline. | chemicalbook.comtaylorandfrancis.com |

| Nitrobenzene | Pseudomonas pseudoalcaligenes JS45 | Anaerobic/Aerobic | Reduced to hydroxylaminobenzene, which is then rearranged to ortho-aminophenol. |

Physicochemical Treatment Methods (e.g., Continuous Bioreactor Systems)

Physicochemical treatment methods, particularly when integrated with biological processes in bioreactors, offer a controlled and efficient means of remediating wastewater contaminated with nitroaromatic compounds. nih.gov Continuous bioreactor systems, such as the Upflow Anaerobic Sludge Blanket (UASB) reactor, have been effectively used for this purpose. nih.gov

A study on the continuous treatment of N-methyl-p-nitroaniline (MNA) in a UASB reactor demonstrated its successful transformation. nih.govdoi.org In this system, MNA was completely degraded to N-methyl-p-phenylenediamine (MPD) at loading rates up to 297.5 μM per day. doi.org An important finding was that the transformation product, MPD, was significantly less inhibitory to the methanogenic microbial population than the parent compound, MNA. nih.govdoi.org While MPD was not mineralized under the anaerobic conditions of the reactor, it was found to undergo autoxidation and extensive polymerization upon aeration at an alkaline pH, providing a potential pathway for its removal from the effluent. doi.org

Other bioreactor configurations have also been explored. For instance, integrated membrane-aerated bioreactor systems with distinct anoxic and aerated zones have been designed to optimize the degradation of compounds like 4-nitrophenol (B140041) by first anaerobically reducing the nitro group to an amino group, which is then degraded aerobically. mdpi.com Continuous flow systems combining chemical reduction (e.g., using zero-valent iron) with enzymatic catalysis have also been developed for the transformation of nitroaromatic compounds into valuable aminophenols. uwindsor.ca These systems can overcome limitations of whole-cell biocatalysis, such as product toxicity and slow substrate uptake.

| Bioreactor Type | Target Compound | Key Performance Parameters | Outcome/Product | Reference |

|---|---|---|---|---|

| Upflow Anaerobic Sludge Blanket (UASB) | N-Methyl-p-nitroaniline (MNA) | Full degradation at loading rate up to 297.5 μM/day. | Transformation to N-methyl-p-phenylenediamine (MPD). | doi.org |

| Anaerobic Fluidized Bed Bioreactor | N-Methyl-p-nitroaniline (MNA) | Operated with ethanol (B145695) as an amendment. | Reduction of MNA to N-methyl-p-phenylenediamine (MPD). | chemicalbook.com |

| Integrated Membrane-Aerated Bioreactor | 4-Nitrophenol (4-NP) | Anoxic and aerated zones for sequential anaerobic and aerobic degradation. | Formation of 4-aminophenol (4-AP) followed by aerobic degradation. | mdpi.com |

| Continuous Flow Packed-Bed Catalytic Reactor | Aromatic Nitrobenzoic Acids | Hydrogenation in water. | Production of corresponding anilines in excellent yields. | researchgate.net |

| Continuous Flow System with Immobilized Enzyme | Nitrobenzene | Sequential zinc-reduction and mutase-catalyzed reaction. | Rapid conversion of unstable hydroxylaminobenzene intermediate to ortho-aminophenol. |

Toxicological Research and Biological Activity of N Methyl 3 Nitroaniline and Its Derivatives

Mechanism of Toxicity of Nitroaromatic Compounds

Nitroaromatic compounds, a class to which n-Methyl-3-nitroaniline belongs, are recognized for their potential toxicity. The presence and metabolic reduction of the nitro group are central to their toxicological profile.

Mutagenic Properties and DNA Interaction

Nitroaromatic compounds are known to be mutagenic, capable of causing various types of genetic mutations, including frameshifts, transitions, and transversions. google.com The mutagenic potential is linked to the interaction of their metabolic products with DNA. google.com Oxidation and reduction products of nitroaromatic compounds can directly damage DNA or lead to the formation of DNA adducts. google.com These adducts, if not repaired, can cause misincorporation of nucleotides during DNA replication, leading to mutations.

The mutagenicity of these compounds is often dependent on their metabolic activation by nitroreductase enzymes found in bacteria and other organisms. vulcanchem.com This activation is crucial, as the parent nitroaromatic compounds are often unreactive towards purified DNA themselves. mdpi.com The position of the nitro group on the aromatic ring and the presence of other functional groups can significantly influence the compound's mutagenicity and carcinogenicity. google.com Research has established that the biological effects of DNA adducts formed by nitroaromatic compounds depend on several factors, including the structure of the adduct, the DNA sequence context, and the repair capabilities of the cell. nih.gov

Formation of Reactive Metabolites

The toxicity of nitroaromatic compounds is intrinsically linked to their metabolic bioactivation. Current time information in Bangalore, IN. The electron-withdrawing nature of the nitro group facilitates its reduction in biological systems, a process that generates several reactive intermediates. Current time information in Bangalore, IN. This bioreduction can occur via a one-electron or two-electron pathway, catalyzed by various enzymes such as cytochrome P450 reductases. Current time information in Bangalore, IN.derpharmachemica.com

The initial one-electron reduction forms a nitro anion radical. Current time information in Bangalore, IN. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) anion radical and regenerating the parent nitroaromatic compound in a futile cycle that leads to oxidative stress. Current time information in Bangalore, IN.

Further reduction leads to the formation of a nitroso derivative, followed by a hydroxylamine (B1172632) derivative. Current time information in Bangalore, IN.derpharmachemica.com These intermediates, particularly the N-hydroxylamine, are highly reactive electrophiles. vulcanchem.comderpharmachemica.com They are capable of covalently binding to cellular macromolecules, including proteins and, most critically, DNA, which is a key step in initiating mutagenesis and carcinogenesis. derpharmachemica.com The products of these metabolic transformations, such as arylhydroxylamines, can be as toxic or even more toxic than the original compound. nih.gov

Genotoxic Effects

The formation of reactive metabolites and their subsequent interaction with DNA are the primary drivers of the genotoxic effects of nitroaromatic compounds. google.com Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. The ability of nitroaromatic compounds to form DNA adducts directly contributes to their genotoxicity. google.com

Studies using various assay systems, such as the Ames test with Salmonella typhimurium strains and the SOS chromotest with Escherichia coli, have demonstrated the genotoxic potential of numerous nitroarenes. wipo.int The genotoxicity is often dependent on the metabolic activation by bacterial nitroreductases and O-acetyltransferases. wipo.int For instance, the genotoxicity of some nitroarenes is significantly higher in bacterial strains that overexpress these enzymes. wipo.int Research has shown that various nitroaromatic compounds can induce DNA damage, confirming their genotoxic risk. nih.gov

Exploration of Biological Activities of this compound Derivatives

While the nitroaromatic scaffold is associated with toxicity, it is also a key feature in many biologically active molecules. Researchers have synthesized and evaluated derivatives of this compound for various therapeutic applications, including antibacterial and anticancer activities.

Antibacterial Properties

Derivatives of nitroanilines have been investigated for their potential as antimicrobial agents. The nitro group is a critical component for this activity, often acting through mechanisms involving the inhibition of microbial enzymes after reductive activation. For example, Schiff bases derived from 2-methyl-3-nitroaniline (B147196) have demonstrated efficacy against Staphylococcus aureus.

Research into other related structures further supports the potential of this chemical class. Studies on nitroaniline derivatives of 2,2'-methylene-bis-(3,4,6-trichloroacetoxy benzene) have shown antimicrobial activity against a range of microorganisms, including Bacillus subtilis and Brevibacterium ammoniagenes. koreascience.kr Similarly, derivatives of 1-isopropyl-4-methyl-2-nitroaniline have exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of different substituents onto the nitroaniline core allows for the modulation of antibacterial potency.

Table 1: Antibacterial Activity of Selected Nitroaniline Derivatives

| Derivative Class | Example Compound/Derivative | Target Organism | Observed Activity |

|---|---|---|---|

| Schiff Bases | Schiff base of 2-methyl-3-nitroaniline | Staphylococcus aureus | Effective |

| Methylene-bis-trichloroacetoxy benzene (B151609) | 2,2'-methylene-bis[3,4,6-trichloro-β-(o-nitroanilino)propionoxy benzene] | Bacillus subtilis Natto | Strong activity |

| Methylene-bis-trichloroacetoxy benzene | 2,2'-methylene-bis[3,4,6-trichloro-β-(o-nitroanilino)propionoxy benzene] | Brevibacterium ammoniagenes | Strong activity |

| Benzimidazolones | 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazol-2-one | Bacillus cereus | MIC: 6.25 µg/mL |

| Benzimidazolones | 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazol-2-one | Bacillus subtilis | MIC: 12.5 µg/mL |

| Benzimidazolones | 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazol-2-one | Staphylococcus aureus | MIC: 12.5 µg/mL |

Anticancer Activity and Prodrug Mechanisms

The unique electronic properties of the nitroaromatic group have been exploited in the design of anticancer agents, particularly hypoxia-activated prodrugs. nih.gov Solid tumors often contain regions of low oxygen (hypoxia), a condition that renders them resistant to conventional radiation and chemotherapy. dntb.gov.ua Hypoxia-activated prodrugs are designed to be relatively non-toxic in normal, oxygenated tissues but are selectively activated to potent cytotoxic agents in the reductive environment of hypoxic tumor cells. nih.govdntb.gov.ua

The mechanism relies on tumor-specific reductases that reduce the nitro group, initiating a cascade that releases a DNA-damaging agent, such as an alkylating mustard. google.comnih.gov This targeted activation minimizes systemic toxicity while maximizing the therapeutic effect within the tumor. Numerous nitroaniline-based alkylating agents have been developed and investigated as hypoxia-selective cytotoxins. google.comwipo.int

Derivatives of this compound have been specifically explored for their anticancer potential. A molecular docking study investigated N-ferrocenylmethyl-3-nitroaniline as a potential anticancer agent by modeling its interaction with DNA Gyrase-A, a type II DNA topoisomerase that is a target for some anticancer drugs. researchgate.net Such studies help in understanding the binding modes and potential efficacy of these compounds at a molecular level.